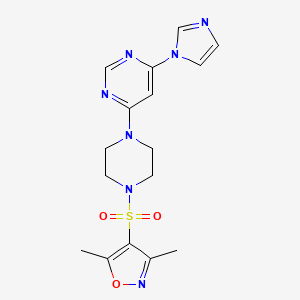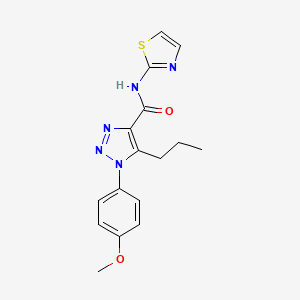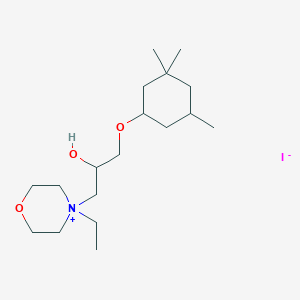
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is a useful research compound. Its molecular formula is C18H36INO3 and its molecular weight is 441.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: : The morpholinium ion can undergo reduction reactions, often facilitated by metal catalysts.
Substitution: : Halide exchange reactions are common due to the presence of the iodide ion.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO4 and CrO3.
Reduction: : Reducing agents such as LiAlH4 or catalytic hydrogenation are often used.
Substitution: : Conditions typically involve the use of base or acidic catalysis, depending on the nature of the substituent being introduced.
Major Products
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of alkyl derivatives.
Substitution: : Various substituted morpholinium iodides.
Scientific Research Applications
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide finds applications across diverse scientific fields:
Chemistry: : Used as a reagent in complex synthetic pathways and as a precursor for other specialized chemicals.
Biology: : Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: : Investigated for its possible therapeutic properties, including its effects on specific receptors or pathways.
Industry: : Utilized in the formulation of advanced materials and as a potential catalyst or reactant in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets. In biological systems, it may:
Molecular Targets: : Bind to and modulate the activity of particular enzymes or receptors.
Pathways Involved: : Influence cellular pathways that are critical for maintaining homeostasis or inducing specific biochemical responses.
Comparison with Similar Compounds
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Analogous Morpholinium Compounds
Compounds with variations in the alkyl groups attached to the morpholinium ion.
Compounds with different halide ions (e.g., bromide or chloride instead of iodide).
This comparison highlights the specificity of this compound's chemical and biological properties, distinguishing it from related compounds.
Properties
IUPAC Name |
1-(4-ethylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36NO3.HI/c1-5-19(6-8-21-9-7-19)13-16(20)14-22-17-10-15(2)11-18(3,4)12-17;/h15-17,20H,5-14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLTCRMGMAYPB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)CC(COC2CC(CC(C2)(C)C)C)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370473.png)
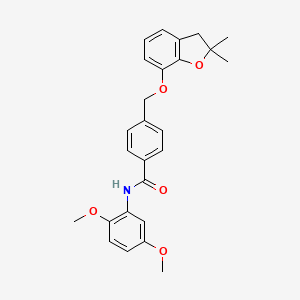
![3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B2370477.png)
![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)
![1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2370480.png)

![5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2370482.png)
![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)
![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)
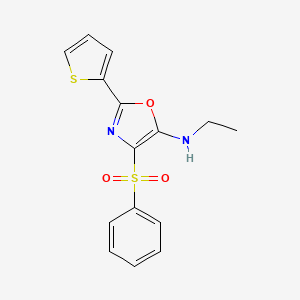
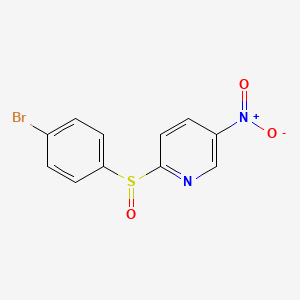
![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)
